molecular formula C28H27N3O3S B11100957 (3,5-diphenyl-1H-pyrazol-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone

(3,5-diphenyl-1H-pyrazol-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11100957
M. Wt: 485.6 g/mol
InChI Key: BANKTPZLHPMQRN-UHFFFAOYSA-N
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Description

(3,5-DIPHENYL-1H-PYRAZOL-1-YL){1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a piperidine ring attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIPHENYL-1H-PYRAZOL-1-YL){1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone under acidic conditions.

    Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups through electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrazole ring attacks a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.

Medicine

Medicinally, (3,5-DIPHENYL-1H-PYRAZOL-1-YL){1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-DIPHENYL-1H-PYRAZOL-1-YL){1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in inflammatory and cancer pathways. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE
  • (3,5-DIPHENYL-1H-PYRAZOL-1-YL)METHANONE
  • (4-METHYLPHENYL)SULFONYL-4-PIPERIDYL METHANONE

Uniqueness

(3,5-DIPHENYL-1H-PYRAZOL-1-YL){1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is unique due to its combined structural features. The presence of both the pyrazole and piperidine rings, along with the sulfonyl group, provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

(3,5-diphenylpyrazol-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone

InChI

InChI=1S/C28H27N3O3S/c1-21-12-14-25(15-13-21)35(33,34)30-18-16-24(17-19-30)28(32)31-27(23-10-6-3-7-11-23)20-26(29-31)22-8-4-2-5-9-22/h2-15,20,24H,16-19H2,1H3

InChI Key

BANKTPZLHPMQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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